2-Methoxy-4-nitrobenzonitrile
Overview
Description
2-Methoxy-4-nitrobenzonitrile is an organic building block.
Scientific Research Applications
Synthesis of Intermediates : Some nitrobenzonitriles serve as intermediates in synthesizing other chemical compounds. For instance, 3-methoxy-4-chloro-5-nitrobenzonitrile, synthesized from vanillin, is useful in the attempted synthesis of maytansine's C_9-N fragment (H. Sun & Y. Kao, 1981).
Analytical Applications : 4-hydroxy-3-nitrobenzonitrile acts as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules, offering better performance for small molecules compared to commercial matrices (Hao Gu et al., 2021).
Chemical Reactions and Properties : 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds, showing the unique properties of nitro groups in these compounds (J. Wilshire, 1967). Additionally, the electron-withdrawing effects of 2- and 3-nitrobenzonitrile on their molecular structures are significant, influenced by steric interaction and competition for electron density on the phenyl ring (J. B. Graneek et al., 2018).
Drug Discovery and Treatment : 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrile is used in the synthesis of gefitinib and erlotinib for non-small-cell lung cancer treatment (V. Chandregowda et al., 2007).
Material Science and Catalysis : New nickel(II) complexes with electron-withdrawing groups, such as those in nitrobenzonitriles, show potential in catalysis, photocatalysis, and catalytic processes (I. Guzei et al., 2006).
Safety and Hazards
2-Methoxy-4-nitrobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
2-Methoxy-4-nitrobenzonitrile is an organic building block
Mode of Action
The mode of action of this compound is not directly specified in the available resources. As an organic building block, it likely interacts with its targets through chemical reactions, contributing to the formation of larger, more complex molecules. For instance, it may be used in the preparation of 4-amino-2-methoxybenzonitrile .
Pharmacokinetics
As a small organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity and water solubility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, ensure adequate ventilation, and keep the containers tightly closed in a dry, cool, and well-ventilated place . These precautions suggest that factors such as humidity, temperature, and exposure to air could potentially affect the stability and reactivity of this compound.
Properties
IUPAC Name |
2-methoxy-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIKCKXLGYEGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303222 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-96-2 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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